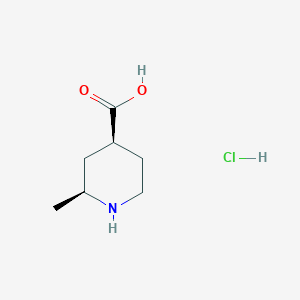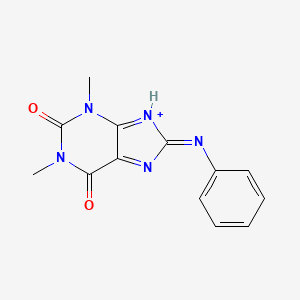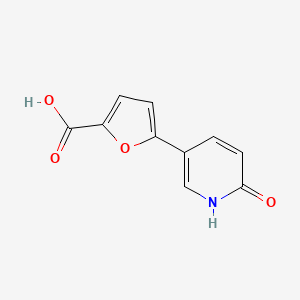
N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a long name. Let’s break it down:
- The core structure is a chromene ring system (a fused benzene and pyran ring).
- It contains a benzyl group (C₆H₅CH₂-) attached to one of the carbon atoms.
- The 6-chloro and 4-ethoxyphenyl substituents are also present.
- The carboxamide functional group (-CONH₂) is attached to the chromene ring.
- This compound may have interesting pharmacological properties due to its structural features.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can speculate on potential approaches based on similar reactions:
- One possible route could involve the condensation of an appropriate benzaldehyde with an ethyl-substituted chromene precursor, followed by chlorination and amidation.
- Industrial production methods would likely involve efficient and scalable processes, possibly using catalytic systems or flow chemistry.
Análisis De Reacciones Químicas
- Reactions:
- Oxidation: The benzyl group could undergo oxidation to form benzaldehyde.
- Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
- Substitution: The chloro group may participate in substitution reactions.
- Common reagents and conditions:
- Oxidation: Oxidizing agents like KMnO₄ or PCC.
- Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
- Substitution: Chlorination with Cl₂ or other chlorinating agents.
- Major products:
- Benzaldehyde, ethyl-substituted chromene derivatives, and the corresponding amide.
Aplicaciones Científicas De Investigación
- Chemistry: Investigating the reactivity of this compound and its derivatives.
- Biology: Assessing its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).
- Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).
- Industry: Developing synthetic routes for large-scale production.
Mecanismo De Acción
- The exact mechanism of action would depend on its specific targets. Hypothetically:
- It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Similar compounds might include other chromene derivatives, benzyl-substituted amides, or molecules with similar functional groups.
- Uniqueness: The combination of benzyl, chloro, ethoxyphenyl, and chromene moieties makes this compound distinctive.
Propiedades
Fórmula molecular |
C26H22ClNO4 |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H22ClNO4/c1-3-31-20-11-9-19(10-12-20)28(16-18-7-5-4-6-8-18)26(30)25-15-23(29)21-14-22(27)17(2)13-24(21)32-25/h4-15H,3,16H2,1-2H3 |
Clave InChI |
XCHGMDJWLVAGLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)

![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)

![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)
